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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-(1-

methylethenyl)-

CAS No.: 119055-67-3

Cat. No.: B8665026 Get Quote

⚠️ REGULATORY & SAFETY COMPLIANCE NOTICE
DEA LIST I CHEMICAL / UN CONVENTION TABLE I PRECURSOR Isosafrole (CAS 120-58-1)

is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is

controlled under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and

Psychotropic Substances.

Legitimate Use Only: This guide describes applications strictly for the synthesis of non-

scheduled pharmaceutical compounds (e.g., Tadalafil, Stiripentol).

Compliance: Purchase, storage, and use require strict adherence to regulatory reporting

(e.g., DEA Form 486 in the US) and "Know Your Customer" (KYC) protocols.

Prohibited Acts: The diversion of Isosafrole for the manufacture of Schedule I substances

(e.g., MDMA/MDA) is a federal felony.

Executive Summary: The Methylenedioxy Scaffold
The 1,3-benzodioxole (methylenedioxy) moiety is a "privileged structure" in medicinal

chemistry. Its lipophilicity enhances blood-brain barrier permeability, while its metabolic

susceptibility to Cytochrome P450 (CYP) enzymes allows for specific pharmacokinetic tuning.
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Isosafrole (5-(prop-1-enyl)-1,3-benzodioxole) serves as a primary feedstock for introducing this

scaffold. While rarely used directly in final drug forms due to the hepatocarcinogenic potential

of the propenyl side chain, it is the industrial precursor to Piperonal (Heliotropin). Piperonal is

the divergent intermediate for major APIs, including Tadalafil (Cialis) and Stiripentol (Diacomit).

Primary Transformation: Oxidative Cleavage to
Piperonal
The most critical pharmaceutical application of Isosafrole is its conversion to Piperonal (3,4-

methylenedioxybenzaldehyde). This process excises the propenyl carbons, removing the

immediate carcinogenic risk associated with the allylic/propenyl double bond and generating a

versatile aldehyde handle.

2.1 Pathway Visualization
The following diagram illustrates the divergence from Isosafrole to key pharmaceutical targets.
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Figure 1: The Isosafrole-to-API value chain. The oxidative cleavage to Piperonal is the gateway

step for legitimate pharmaceutical synthesis.

Experimental Protocol: High-Yield Ozonolysis of
Isosafrole
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While historical methods utilized Chromic Acid (highly polluting) or KMnO4 (variable yields),

Ozonolysis represents the current standard for high-purity conversion in a pharmaceutical

setting. It offers atom economy and avoids heavy metal contamination.

Protocol 3.1: Ozonolysis with Reductive Workup
Objective: Cleavage of the alkene bond in Isosafrole to yield Piperonal.[1]

Materials:

Isosafrole (98% purity)[2]

Dichloromethane (DCM) or Methanol (anhydrous)

Ozone generator (O3)

Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3) for quenching

Sodium bicarbonate (NaHCO3)[3]

Step-by-Step Methodology:

Preparation: Dissolve Isosafrole (10.0 g, 61.7 mmol) in anhydrous DCM (150 mL). Cool the

solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents over-

oxidation and stabilizes the primary ozonide (molozonide).

Ozonolysis: Bubble a stream of Ozone (O3) through the solution. Monitor the reaction color.

Endpoint Indicator: The solution will turn a characteristic faint blue color when saturated

with ozone, indicating the alkene is fully consumed.

TLC Check: Spot on silica gel (Hexane/EtOAc 8:2). Isosafrole (high Rf) should disappear.

[4]

Purging: Once complete, purge the solution with dry Nitrogen (N2) for 15 minutes at -78°C to

remove excess unreacted ozone. Safety Critical: Unstable ozonides can explode if

concentrated or heated without quenching.
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Reductive Quench: Add Dimethyl sulfide (DMS) (5.0 mL, 1.1 eq) dropwise at -78°C.

Mechanism:[5][6][7][8] DMS reduces the ozonide to the aldehyde (Piperonal) and DMSO.

Warm-up: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours.

Stirring is essential to ensure complete decomposition of the ozonide.

Workup:

Wash the organic layer with water (2 x 100 mL) to remove DMSO.

Wash with saturated NaHCO3 (1 x 100 mL) to remove any traces of acidic byproducts

(piperonylic acid).

Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Purification: Purify the crude oil via vacuum distillation or recrystallization from ethanol/water.

Target Yield: 85-92%

Product: White to pale yellow crystals (mp 37°C).

Data Summary: Oxidation Methods Comparison

Method Reagent Yield
E-Factor
(Waste)

Suitability for
Pharma

Ozonolysis O3 / DMS 85-92% Low High (Cleanest)

Chromic Acid
Na2Cr2O7 /

H2SO4
70-80%

Very High (Cr

waste)

Low (Regulated

waste)

Catalytic

Cleavage

H2O2 / MTO

(Cat.)
75-85% Low

Medium (Cost of

catalyst)

Downstream Pharmaceutical Applications[1]
4.1 Synthesis of Tadalafil (Cialis)
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Tadalafil is a PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.

The indole backbone is constructed via a Pictet-Spengler reaction utilizing Piperonal.[9]

Mechanism: The aldehyde of Piperonal condenses with the amine of D-Tryptophan methyl

ester to form an imine (Schiff base). Under acidic conditions (TFA), the indole ring attacks

the iminium ion, closing the tetrahydro-β-carboline ring.

Significance: This reaction establishes the specific stereochemistry required for Tadalafil's

potency.

4.2 Synthesis of Stiripentol (Diacomit)
Stiripentol is an orphan drug for Dravet syndrome (severe myoclonic epilepsy). It retains the

methylenedioxy ring of Isosafrole but extends the side chain.

Synthesis Route:

Precursor: Piperonal (derived from Isosafrole).[10][11]

Aldol Condensation: Reaction of Piperonal with Pinacolone (3,3-dimethyl-2-butanone)

using NaOH.

Intermediate: Formation of the

-unsaturated ketone (enone).

Reduction: Selective reduction of the ketone to the alcohol (using NaBH4/CeCl3 - Luche

Reduction) yields Stiripentol.

Therapeutic Logic: The methylenedioxy ring acts as a "mechanism-based inhibitor" of

CYP450 enzymes, slowing the metabolism of other antiepileptics (like clobazam), which is

part of its therapeutic effect.
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Figure 2: Synthesis of Stiripentol from Isosafrole-derived Piperonal.

Toxicology & Safety: The Methylenedioxy Moiety
Researchers must understand the biological interaction of the Isosafrole scaffold.

Carcinogenicity: Isosafrole is a Group 3 carcinogen (IARC).[4] The hepatotoxicity is linked to

the induction of CYP450 enzymes and the formation of reactive carbene intermediates upon

metabolic oxidation of the methylene carbon.

Mechanism-Based Inhibition: The methylenedioxy ring is oxidized by CYP450 to a carbene,

which coordinates irreversibly with the heme iron of the enzyme. This renders the enzyme

inactive.

Clinical Implication: This is why Stiripentol (containing this ring) causes potent drug-drug

interactions.

Handling: All procedures involving Isosafrole must be conducted in a fume hood with nitrile

gloves. Avoid inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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